molecular formula C10H13BO5 B13410616 3-(3-Borono-4-methoxyphenyl)propanoic acid

3-(3-Borono-4-methoxyphenyl)propanoic acid

Cat. No.: B13410616
M. Wt: 224.02 g/mol
InChI Key: GICMXALJAHYGQR-UHFFFAOYSA-N
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Description

3-(3-Borono-4-methoxyphenyl)propanoic acid is an organic compound that features a boronic acid group and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Borono-4-methoxyphenyl)propanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Borono-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(3-borono-4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Borono-4-methoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 3-(3-Borono-4-methoxyphenyl)propanoic acid largely depends on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

    3-(3-Methoxyphenyl)propanoic acid: Lacks the boronic acid group, making it less versatile in forming covalent bonds with diols.

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.

    3-(3-Hydroxy-4-methoxyphenyl)propanoic acid:

Uniqueness: 3-(3-Borono-4-methoxyphenyl)propanoic acid is unique due to the presence of both the boronic acid and methoxy groups, which provide a combination of reactivity and binding capabilities not found in many other compounds. This makes it particularly valuable in synthetic chemistry and biochemical applications.

Properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

3-(3-borono-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13BO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2,4,6,14-15H,3,5H2,1H3,(H,12,13)

InChI Key

GICMXALJAHYGQR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)CCC(=O)O)OC)(O)O

Origin of Product

United States

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